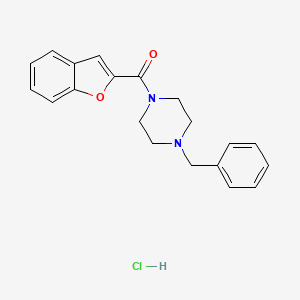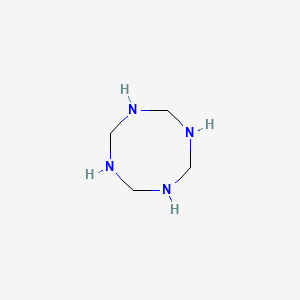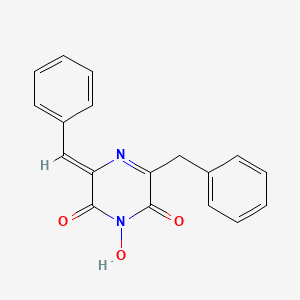![molecular formula C17H18N2O3 B1220558 [3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate CAS No. 57116-39-9](/img/structure/B1220558.png)
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. This compound is known for its unique structure, which combines the properties of acetyltropic acid and pyridylmethylamide, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetyltropic acid 4-pyridylmethylamide typically involves the reaction of acetyltropic acid with 4-pyridylmethylamine. The process can be carried out under mild conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst like sodium borohydride . The reaction is usually conducted at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production methods for acetyltropic acid 4-pyridylmethylamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions: [3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetyltropic acid 4-pyridylmethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- N-(2-pyridylmethyl)acetamide
- 2,2-dimethyl-N-(2-pyridylmethyl)propionamide
- 2,2,2-triphenyl-N-(2-pyridylmethyl)acetamide
Comparison: Compared to these similar compounds, acetyltropic acid 4-pyridylmethylamide exhibits unique properties due to the presence of the acetyltropic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
57116-39-9 |
|---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)22-12-16(15-5-3-2-4-6-15)17(21)19-11-14-7-9-18-10-8-14/h2-10,16H,11-12H2,1H3,(H,19,21) |
Clave InChI |
LKPVPUFUDFBNBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=NC=C2 |
SMILES canónico |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=NC=C2 |
Sinónimos |
acetyltropic acid 4-pyridylmethylamide PAT 4 PAT-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4R,5R)-4,5-Dihydroxy-N2-[4-(octyloxy)benzoyl]-L-ornithine]echinocandin B](/img/structure/B1220478.png)









![1-(3-Chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea](/img/structure/B1220492.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1220493.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide](/img/structure/B1220494.png)

